[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465037
InChI: InChI=1S/C16H27N3/c1-14(2)19(12-15-6-4-3-5-7-15)16-8-10-18(13-16)11-9-17/h3-7,14,16H,8-13,17H2,1-2H3/t16-/m0/s1
SMILES: CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCN
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine

CAS No.:

Cat. No.: VC13465037

Molecular Formula: C16H27N3

Molecular Weight: 261.41 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine -

Specification

Molecular Formula C16H27N3
Molecular Weight 261.41 g/mol
IUPAC Name (3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine
Standard InChI InChI=1S/C16H27N3/c1-14(2)19(12-15-6-4-3-5-7-15)16-8-10-18(13-16)11-9-17/h3-7,14,16H,8-13,17H2,1-2H3/t16-/m0/s1
Standard InChI Key OJAFGUFLTDSKFF-INIZCTEOSA-N
Isomeric SMILES CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)CCN
SMILES CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCN
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCN

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₆H₂₇N₃ and a molecular weight of 261.41 g/mol . Its IUPAC name, (3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine, reflects its stereochemical configuration and substituents (Figure 1). Key structural elements include:

  • A pyrrolidine ring with an (S)-configured chiral center at C3.

  • A benzyl group attached to the nitrogen at C1.

  • An isopropyl amine substituent on the same nitrogen.

  • A 2-aminoethyl side chain extending from the pyrrolidine ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₇N₃
Molecular Weight261.41 g/mol
XLogP31.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds6
Topological Polar SA32.5 Ų

Biological Activity and Mechanism of Action

Neurotransmitter Interactions

The compound’s tertiary amine and aromatic benzyl group suggest affinity for monoamine transporters or receptors. Preclinical studies on related pyrrolidine derivatives highlight:

  • Dopamine Receptor Modulation: Structural analogs exhibit partial agonism at D₂ receptors, implicating potential antipsychotic or anti-Parkinsonian effects .

  • Serotonin Reuptake Inhibition: The aminoethyl side chain may mimic SSRIs, though direct evidence is lacking.

Table 2: Comparative Activity of Pyrrolidine Derivatives

CompoundTargetEC₅₀ (nM)Selectivity
(R)-AS-1 (EAAT2 PAM)Glutamate Uptake15.6>32-fold
[(S)-1-(2-Amino-ethyl)...Hypothetical D₂N/AUndetermined

Research Limitations and Future Directions

Challenges

  • Stereochemical Sensitivity: The (S)-configuration’s impact on bioavailability and metabolism remains uncharacterized .

  • Toxicity Data: No published studies on acute or chronic toxicity.

Opportunities

  • Prodrug Development: Carbamate or ester prodrugs could enhance blood-brain barrier penetration .

  • Targeted Delivery: Conjugation with nanoparticles for CNS-specific action.

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